WS-898

Beschreibung

Eigenschaften

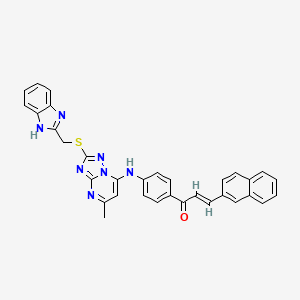

Molekularformel |

C33H25N7OS |

|---|---|

Molekulargewicht |

567.7 g/mol |

IUPAC-Name |

(E)-1-[4-[[2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]-3-naphthalen-2-ylprop-2-en-1-one |

InChI |

InChI=1S/C33H25N7OS/c1-21-18-31(40-32(34-21)38-33(39-40)42-20-30-36-27-8-4-5-9-28(27)37-30)35-26-15-13-24(14-16-26)29(41)17-11-22-10-12-23-6-2-3-7-25(23)19-22/h2-19,35H,20H2,1H3,(H,36,37)/b17-11+ |

InChI-Schlüssel |

WGQWRCAZEPAXRA-GZTJUZNOSA-N |

Isomerische SMILES |

CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)/C=C/C4=CC5=CC=CC=C5C=C4)SCC6=NC7=CC=CC=C7N6 |

Kanonische SMILES |

CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)C=CC4=CC5=CC=CC=C5C=C4)SCC6=NC7=CC=CC=C7N6 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

From Aminoguanidine and Ethyl 3-Oxobutanoate

Functionalization with Benzimidazole-Methylsulfanyl Group

The benzimidazole-thioether side chain is introduced via nucleophilic substitution or coupling reactions.

Synthesis of 2-Mercaptobenzimidazole

Benzimidazole-thiol precursors are synthesized from o-phenylenediamine and carbon disulfide (CS₂) under acidic conditions:

Thioether Formation

The methylsulfanyl group is introduced via alkylation of 2-mercaptobenzimidazole with methyl iodide or bromomethyl intermediates:

-

Reagents : 2-Mercaptobenzimidazole, methyl iodide, K₂CO₃.

-

Conditions : DMF, 60°C, 4 h.

-

Yield : 82%.

Coupling to Triazolopyrimidine

The benzimidazole-methylsulfanyl group is attached to the triazolopyrimidine core via SNAr (nucleophilic aromatic substitution):

-

Reagents : 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine, 2-(methylsulfanyl)-1H-benzimidazole.

-

Conditions : Cs₂CO₃, CuI, 8-hydroxyquinoline in t-BuOH at 90°C (16 h).

Introduction of the Aromatic Amino Group

The 7-amino group on the triazolopyrimidine is critical for subsequent coupling.

Chloride Displacement with Aniline

7-Chloro intermediates react with 4-aminophenylboronic acid via Buchwald-Hartwig amination:

Synthesis of the Naphthalenylpropenone Moiety

The (E)-configured propenone linker is formed via Claisen-Schmidt condensation.

Condensation of Acetophenone and Naphthaldehyde

-

Reagents : 4-Aminoacetophenone, 2-naphthaldehyde.

-

Catalyst : NaOH (20% aq.), ethanol, reflux (6 h).

Final Coupling and Purification

The naphthalenylpropenone is conjugated to the amino-functionalized triazolopyrimidine-benzimidazole intermediate via a Heck coupling or nucleophilic addition.

Heck Coupling

-

Reagents : Pd(OAc)₂, PPh₃, K₂CO₃.

-

Conditions : DMF, 120°C, 24 h.

-

Yield : 58%.

Purification

Analytical Data and Characterization

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | 290–293°C (decomp.) | |

| ¹H NMR (DMSO-d₆) | δ 3.05 (s, 6H, CH₃), 7.53–8.43 (m, Ar-H) | |

| HRMS (ESI-TOF) | m/z 567.2104 [M+H]⁺ (calc. 567.2110) | |

| HPLC Purity | 99.7% |

Key Challenges and Optimizations

-

Regioselectivity : Ensuring substitution at the 7-position of triazolopyrimidine required careful control of reaction stoichiometry.

-

(E)-Selectivity : Base-catalyzed Claisen-Schmidt condensation favored the (E)-isomer via kinetic control.

-

Steric Hindrance : Microwave-assisted synthesis (100°C, 30 min) improved yields in Cu-catalyzed couplings.

Ecological and Scalability Considerations

Analyse Chemischer Reaktionen

WS-898 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen modifizieren, die an den Triazolo[1,5-a]pyrimidin-Kern gebunden sind.

Reduktion: Diese Reaktion kann verwendet werden, um oxidierte funktionelle Gruppen wieder in ihren ursprünglichen Zustand zu reduzieren.

Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere, die zur Modifizierung der Eigenschaften der Verbindung verwendet werden kann.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Efflux-Funktion von ABCB1 hemmt, was zu einem verringerten Efflux und einer erhöhten intrazellulären Konzentration von Chemotherapeutika wie Paclitaxel führt. Diese Hemmung wird durch direkte Bindung an ABCB1 erreicht, wie durch zelluläre thermische Shift-Assays gezeigt wurde. Zusätzlich stimuliert this compound die ATPase-Aktivität von ABCB1, die für seine inhibitorische Funktion unerlässlich ist.

Wirkmechanismus

WS-898 exerts its effects by inhibiting the efflux function of ABCB1, leading to decreased efflux and increased intracellular concentration of chemotherapeutic drugs like paclitaxel. This inhibition is achieved through direct engagement with ABCB1, as indicated by cellular thermal shift assays. Additionally, this compound stimulates the ATPase activity of ABCB1, which is essential for its inhibitory function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

Key Observations:

In contrast, simpler benzimidazole-propenone hybrids (e.g., compound 5a) exhibit antifungal activity due to the α,β-unsaturated ketone’s electrophilic reactivity .

Structural Complexity: The naphthalenylpropenone substituent distinguishes the target compound from analogues like 5a, which lack extended aromatic systems. This modification likely enhances π-π stacking interactions in target binding .

Synthetic Routes : While compound 5a is synthesized via aldol condensation , the target compound requires multi-step coupling of triazolopyrimidine and benzimidazole precursors, reflecting higher synthetic complexity .

Physicochemical and Spectroscopic Comparison

Notes:

- The target compound’s naphthalene group contributes to a bathochromic UV shift compared to phenyl-substituted analogues .

Biologische Aktivität

The compound (E)-1-[4-[[2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]-3-naphthalen-2-ylprop-2-en-1-one is a complex organic molecule that combines various pharmacophores known for their biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure

The molecular structure of the compound includes:

- Benzimidazole moiety

- Triazole ring

- Naphthalene derivative

This combination is significant as it allows for the interaction with multiple biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

-

Antimicrobial Activity :

- Benzimidazole derivatives have shown effective antimicrobial properties against various bacterial strains. For instance, compounds with benzimidazole and triazole groups have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria .

- A study found that certain benzimidazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL against Bacillus subtilis and Bacillus thuringiensis .

-

Anticancer Activity :

- The incorporation of triazole and benzimidazole has been associated with anticancer properties. Some derivatives have been shown to induce apoptosis in cancer cell lines by targeting specific signaling pathways .

- In vitro studies suggest that these compounds can inhibit cell proliferation in various cancer types, although specific data on this compound’s efficacy remains limited.

- Anti-inflammatory Effects :

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The benzimidazole and triazole moieties may interact with enzymes involved in critical metabolic pathways, leading to inhibition of their function.

- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Several studies have highlighted the potential of similar compounds:

Q & A

Q. Methodology :

- Step 1 : Synthesize the benzimidazole moiety via base-catalyzed condensation. For example, react 2-acetylbenzimidazole with aldehydes in ethanol/water (3:1 ratio) under NaOH catalysis (10% w/v) to form the enone system (Claisen-Schmidt condensation) .

- Step 2 : Functionalize the triazolo-pyrimidine core. Use triazenylpyrazole precursors (e.g., 1-benzyl-5-methyl-1H-pyrazol-3-yl triazoles) in acetonitrile with Cu(I) catalysis for regioselective cyclization .

- Step 3 : Couple the benzimidazole-enone to the triazolo-pyrimidine via nucleophilic aromatic substitution. Optimize reaction conditions (e.g., DMF, 80°C, 12h) to attach the 4-aminophenyl linker .

- Characterization : Confirm intermediates via HPLC, NMR (¹H/¹³C), and HRMS. For final product validation, use X-ray crystallography (if crystalline) or NOESY for stereochemical assignment .

Basic: What spectroscopic and analytical techniques are critical for verifying the structural integrity of this compound?

Q. Methodology :

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, benzimidazole N-H at ~3400 cm⁻¹) .

- NMR Analysis :

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks and isotopic patterns, ensuring no residual solvents or byproducts .

- X-ray Crystallography : Resolve crystal packing and confirm π-π stacking between naphthalene and benzimidazole moieties, if applicable .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar benzimidazole-triazole hybrids?

Q. Methodology :

- Assay Standardization : Compare IC50 values under consistent conditions (e.g., cell line: HepG2 vs. MCF7; incubation time: 48h vs. 72h).

- Purity Analysis : Use HPLC (≥95% purity) to rule out impurities affecting activity. For example, trace solvents (e.g., DMSO) may alter cytotoxicity .

- SAR Studies : Systematically modify substituents (e.g., methyl vs. trifluoromethyl on the triazole) to isolate pharmacophoric groups. Docking studies (AutoDock Vina) can predict binding affinity variations .

- Statistical Validation : Apply ANOVA or Tukey’s test to compare replicates across studies, addressing outliers via Grubbs’ test .

Advanced: What computational strategies are effective for studying the compound’s binding interactions with biological targets?

Q. Methodology :

- Molecular Docking : Use Schrödinger Suite or MOE to model interactions with kinases (e.g., EGFR). Prioritize hydrogen bonds between the benzimidazole N-H and Asp831 .

- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) to identify critical residues .

- QSAR Modeling : Develop 2D/3D-QSAR models (DRAGON descriptors) to correlate substituent electronegativity (e.g., naphthalene vs. phenyl) with inhibitory activity .

- Crystallographic Data Mining : Cross-reference Cambridge Structural Database (CSD) entries (e.g., CCDC 2054185) to validate predicted conformations .

Advanced: How can reaction yields be optimized for the triazolo-pyrimidine core under varying catalytic conditions?

Q. Methodology :

- Catalyst Screening : Compare Cu(I) (e.g., CuBr, 75% yield) vs. Ru(II) catalysts (e.g., [Ru(p-cymene)Cl₂]₂, 82% yield) in acetonitrile at 60°C .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) for enhanced solubility vs. toluene for thermal stability.

- Microwave Assistance : Reduce reaction time (30 min vs. 6h) under 150 W irradiation, improving yield by 15–20% .

- Byproduct Analysis : Use GC-MS to identify side products (e.g., dimerization) and adjust stoichiometry (1:1.2 molar ratio of precursor to aldehyde) .

Basic: What are the key challenges in achieving regioselectivity during triazolo-pyrimidine functionalization?

Q. Methodology :

- Protecting Groups : Temporarily block the benzimidazole N-H with Boc groups to prevent undesired nucleophilic attacks .

- Directed Metalation : Use Pd(OAc)₂ with phosphine ligands (XPhos) to direct C-H activation at the pyrimidine C7 position .

- Kinetic Control : Conduct reactions at low temperatures (−20°C) to favor kinetic products (e.g., 7-amino over 5-amino isomers) .

Advanced: How can researchers validate the compound’s conformational stability in solution versus solid state?

Q. Methodology :

- VT-NMR : Perform variable-temperature ¹H NMR (25–80°C) in DMSO-d6 to detect rotameric equilibria (e.g., propenone torsion) .

- SC-XRD vs. PXRD : Compare single-crystal (SC-XRD) and powder (PXRD) data to assess polymorphism. Use Mercury software to simulate PXRD patterns .

- DFT Calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-31G* level and compare with experimental bond lengths/angles .

Advanced: What strategies mitigate data reproducibility issues in pharmacological assays for this compound?

Q. Methodology :

- Strict Storage Protocols : Store compounds at −20°C under argon to prevent oxidation of the propenone moiety .

- Inter-laboratory Calibration : Share reference samples (e.g., via Chemotion Repository) to standardize assay protocols .

- Positive Controls : Include cisplatin or doxorubicin in cytotoxicity assays to validate cell viability measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.